molecular formula C16H15ClO3 B6405343 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid CAS No. 1261969-79-2

2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid

Cat. No.: B6405343
CAS No.: 1261969-79-2
M. Wt: 290.74 g/mol
InChI Key: HRNXCMGFGFBDCL-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, an ethoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 2-chloro-4-(4-formyl-2-methylphenyl)benzoic acid.

    Reduction: Formation of 4-(4-ethoxy-2-methylphenyl)benzoic acid.

    Substitution: Formation of 2-azido-4-(4-ethoxy-2-methylphenyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro group and the aromatic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The ethoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-methylphenyl)benzoic acid
  • 2-Chloro-4-(4-ethoxyphenyl)benzoic acid
  • 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid

Comparison: 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds that may only have one of these substituents.

Properties

IUPAC Name

2-chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-12-5-7-13(10(2)8-12)11-4-6-14(16(18)19)15(17)9-11/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNXCMGFGFBDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690750
Record name 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-79-2
Record name 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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